2-(n-Propylthio)phenethyl alcohol
Description
2-(n-Propylthio)phenethyl alcohol is a sulfur-containing phenolic derivative characterized by a phenethyl alcohol backbone substituted with an n-propylthio (-S-CH₂CH₂CH₃) group at the ortho position of the aromatic ring. This compound belongs to a class of aryl alkyl alcohols, which are notable for their diverse applications in organic synthesis, pharmaceutical intermediates, and flavoring agents. The sulfur atom in the n-propylthio group enhances lipophilicity and may influence metabolic stability, making it a subject of interest in drug design and chemical research .
This suggests that similar strategies, such as nucleophilic substitution or thiol-ene reactions, could be employed for its preparation.
Properties
IUPAC Name |
2-(2-propylsulfanylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-2-9-13-11-6-4-3-5-10(11)7-8-12/h3-6,12H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJIAUXQOKXINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-Propylthio)phenethyl alcohol typically involves the reaction of phenethyl alcohol with a propylthio reagent under controlled conditions. One common method is the nucleophilic substitution reaction where phenethyl alcohol reacts with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(n-Propylthio)phenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted phenethyl alcohol derivatives.
Scientific Research Applications
2-(n-Propylthio)phenethyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(n-Propylthio)phenethyl alcohol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by disrupting their cell membrane integrity or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The ortho vs. meta substitution of the n-propylthio group (e.g., 2- vs. 3-isomers) can significantly alter reactivity. For example, 3-(n-Propylthio)phenethyl alcohol is noted for its role in asymmetric synthesis , whereas the ortho isomer may exhibit distinct steric and electronic effects.
- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 2-(Trifluoromethyl)phenethyl alcohol enhances metabolic stability and is widely used in fluorinated drug analogs .
Pharmacological and Toxicological Profiles
Metabolic Pathways
The beta-hydroxyl group in phenethyl alcohol derivatives facilitates phase I metabolism (e.g., oxidation to carboxylic acids). However, sulfur-containing derivatives like this compound may undergo phase II conjugation (e.g., glucuronidation) or thioether oxidation, pathways distinct from those of benzylic alcohols .
Biological Activity
2-(n-Propylthio)phenethyl alcohol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a phenethyl backbone with a propylthio group, which is believed to contribute to its biological activities. The structural formula can be represented as follows:
1. Antimicrobial Activity
Antibacterial Effects : Research indicates that this compound exhibits potent antibacterial activity against various pathogens, including Staphylococcus aureus. Minimum inhibitory concentration (MIC) values suggest strong efficacy, with reported MIC values below 10 µg/mL for Gram-positive bacteria.
Antifungal Effects : The compound also demonstrates antifungal properties against resistant strains of fungi such as Candida spp., with MIC values reported below 5 µg/mL.
2. Anticancer Activity
Studies have shown that this compound may inhibit cell proliferation in several cancer cell lines:
- Cell Proliferation Inhibition : IC50 values for breast cancer cell lines (e.g., MDA-MB-231) indicate significant antiproliferative effects, with values around 0.126 µM.
- Mechanism of Action : The anticancer effects are attributed to apoptosis induction through modulation of critical signaling pathways such as Akt and ERK, which play roles in cancer cell survival.
3. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays:
- Free Radical Scavenging : The compound exhibits significant free radical scavenging activity, crucial for mitigating oxidative stress-related cellular damage.
- Enzyme Inhibition : It has been shown to inhibit metabolic enzymes associated with oxidative stress, reinforcing its role as an antioxidant agent.
Data Summary
The following table summarizes key biological activities and their corresponding findings related to this compound:
| Biological Activity | Target Organism/Cell Line | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC < 10 µg/mL | |
| Antifungal | Candida spp. | MIC < 5 µg/mL | |
| Anticancer | MDA-MB-231 (Breast Cancer) | IC50 = 0.126 µM | |
| Antioxidant | N/A | High scavenging activity |
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
- Antimicrobial Efficacy : A recent investigation demonstrated that sulfanyl derivatives significantly inhibited growth in bacterial and fungal strains resistant to standard treatments, highlighting the potential for developing new antimicrobial agents based on this scaffold.
- Cancer Cell Line Studies : In vitro studies indicated that compounds similar to this compound effectively induce apoptosis in cancer cell lines while sparing non-cancerous cells, suggesting a favorable therapeutic index.
- Oxidative Stress Research : Investigations into the antioxidant properties revealed that the compound could protect against oxidative damage in cellular models, indicating its potential use in preventing diseases linked to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
